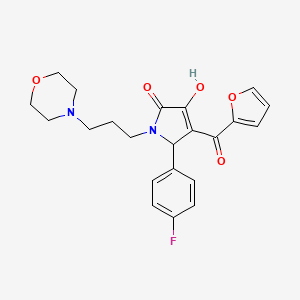

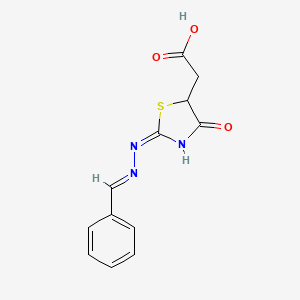

(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a urea derivative with a quinazolinone moiety and benzyl groups. Urea derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The quinazolinone moiety is a heterocyclic compound that is also found in various pharmacologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Aplicaciones Científicas De Investigación

Anticancer Activity

(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: has shown promise as an anticancer agent. Its structural features allow it to interact with cellular targets, potentially inhibiting tumor growth. Researchers are investigating its efficacy against specific cancer types, including breast, lung, and colon cancers .

Antimicrobial Properties

The compound’s triazole moiety contributes to its antimicrobial activity. It has demonstrated effectiveness against bacteria, fungi, and protozoa. Scientists are exploring its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens .

Anti-inflammatory Effects

Preclinical studies suggest that this compound possesses anti-inflammatory properties. It may modulate immune responses and reduce inflammation, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Potential

Researchers are investigating whether (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea could protect neurons from oxidative stress and neurodegenerative processes. Its unique structure may offer neuroprotection, potentially benefiting conditions like Alzheimer’s and Parkinson’s diseases .

Antiviral Applications

The compound’s triazole ring system has antiviral implications. Scientists are studying its effects against viral infections, including influenza and herpes viruses. It may interfere with viral replication or entry mechanisms .

Chemical Catalysis

Beyond its biological applications, this compound can serve as a catalyst in organic synthesis. For instance, ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, enable Michael additions of N-heterocycles to chalcones. This methodology has been applied to prepare (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with moderate yield .

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxy-N-phenylanthranilic acid. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with benzyl isocyanate in the presence of a base to form (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "ethyl acetoacetate", "benzyl isocyanate", "base (e.g. triethylamine)" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with anthranilic acid in the presence of a dehydrating agent (e.g. phosphorus oxychloride) to form 4-methoxy-N-phenylanthranilic acid.", "Reaction of 4-methoxy-N-phenylanthranilic acid with ethyl acetoacetate in the presence of a base (e.g. sodium ethoxide) to form 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester.", "Reaction of 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester with benzyl isocyanate in the presence of a base (e.g. triethylamine) to form (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |

Número CAS |

941941-53-3 |

Nombre del producto |

(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |

Fórmula molecular |

C24H22N4O3 |

Peso molecular |

414.465 |

Nombre IUPAC |

1-benzyl-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C24H22N4O3/c1-31-19-13-11-18(12-14-19)16-28-22(20-9-5-6-10-21(20)26-24(28)30)27-23(29)25-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H2,25,27,29) |

Clave InChI |

XGLCKXVUGNPOBU-HPNDGRJYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}benzamide](/img/structure/B2800503.png)

![4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol](/img/structure/B2800504.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)

![N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2800516.png)

![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2800517.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)

![2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2800523.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2800524.png)

![(E)-1,1,1-trifluoro-4-[(4-fluorophenyl)methoxyamino]pent-3-en-2-one](/img/structure/B2800525.png)